molecular formula C10H17NO3S B1274053 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid CAS No. 174909-66-1

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid

Cat. No. B1274053
M. Wt: 231.31 g/mol
InChI Key: UHIOKYGCFGNNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is a compound that likely contains both thiol and amine functional groups, given its name and the related compounds discussed in the provided papers. The presence of a mercaptopropanoyl group suggests the compound has a thiol (–SH) group attached to a three-carbon chain that is also linked to a carboxylic acid moiety. The 6-methylpiperidine-2-carboxylic acid portion of the molecule indicates a piperidine ring, which is a six-membered heterocycle containing nitrogen, with a methyl group at the sixth position and a carboxylic acid group at the second position.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid, they do provide insights into related compounds. For instance, the synthesis of 3-mercaptopropionic acid-nitrile imine adducts and their subsequent cyclization into heterocyclic thiadiazolones and thiones is described . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with modifications to incorporate the piperidine and carboxylic acid functionalities.

Molecular Structure Analysis

The molecular structure of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid can be inferred to some extent from the related compounds. The piperidine ring is likely to provide a rigid scaffold, while the mercaptopropanoyl and carboxylic acid groups introduce additional reactive sites. The thiol group is known to be acidic, and its ionization constants in related molecules have been determined . The molecular structure would also be influenced by the relative proton affinity of the sulfur and nitrogen atoms in the piperidine ring, as discussed for 1-methyl-4-mercaptopiperidine .

Chemical Reactions Analysis

The chemical reactivity of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid would be influenced by its functional groups. The thiol group is typically nucleophilic and can participate in a variety of reactions, including the formation of disulfides and thioesters. The carboxylic acid group could be involved in esterification or amide bond formation. The cyclization of 3-mercaptopropionic acid-nitrile imine adducts into thiadiazolones and thiones suggests that the compound may also undergo similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid can be partially deduced from the properties of related compounds. The acid dissociation constants of 1-methyl-4-mercaptopiperidine indicate that the thiol group is more acidic than the amine group . This would affect the compound's solubility, stability, and reactivity in different pH environments. The ultraviolet absorption of the mercaptide ion provides information about the electronic structure and could be used to study the proton affinity of the sulfur and nitrogen atoms . The spectral data from the cyclization products of 3-mercaptopropionic acid-nitrile imine adducts would also be relevant for understanding the absorption properties of the compound .

Scientific Research Applications

Enzyme Inhibition and Design

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid and its derivatives have been studied for their potential as inhibitors of enzymes like carboxypeptidase A (CPA), a zinc protease. The research investigated the inhibitory potency of compounds like 2-ethyl-2-methyl-3-mercaptopropanoic acid and 2-benzyl-2-methyl-3-mercaptopropanoic acid against CPA. These studies offer insights into enzyme inhibitor design, particularly in the context of zinc coordinating moieties (Lee & Kim, 2003).

Angiotensin Converting Enzyme Inhibition

This compound has been synthesized and tested for its ability to inhibit angiotensin converting enzyme (ACE), which plays a crucial role in blood pressure regulation. Studies demonstrated that specific stereoisomers of this compound exhibited significant inhibitory activity, surpassing that of conventional ACE inhibitors like captopril. This research contributes to the development of potent antihypertensive agents (Kim et al., 1983).

Crystal Structure Investigation

The compound's derivatives have also been a subject of crystallography studies. For instance, pyridine-2-(3'-mercaptopropanoic acid)-N-oxide, a higher homologue of this compound, has been synthesized and its crystal structure analyzed. Such studies provide valuable insights into the molecular arrangement and interactions of these compounds (Ramasubramanian et al., 2007).

Synthesis and Antibacterial Evaluation

The compound's derivatives have been synthesized and assessed for their antibacterial properties. These studies focus on creating new molecules by integrating different functionalities and then testing their effectiveness against bacteria, contributing to the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Electroanalytical Chemistry

In electroanalytical chemistry, ω-mercapto carboxylic acid monolayers, which include derivatives of 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid, have been used to differentiate between neurotransmitters like dopamine and ascorbic acid. This application is significant in developing sensitive and selective electrochemical sensors (Malem & Mandler, 1993).

Safety And Hazards

3-MPA may be corrosive to metals. It is toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It should not be released into the environment . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOKYGCFGNNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385412
Record name 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid

CAS RN

174909-66-1
Record name 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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